2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Lipophilicity LogP Drug-likeness

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 514183-40-5) is a thioether-linked nicotinic acid derivative incorporating a succinimide (2,5-dioxopyrrolidine) core with an N-cyclohexyl substituent. With a molecular formula of C16H18N2O4S and molecular weight of 334.39 g/mol, this compound belongs to a class of pyrrolidine-2,5-dione-based nicotinic acid analogs that have been investigated as nicotinic acid receptor agonists for dyslipidemia and metabolic disorders.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 514183-40-5
Cat. No. B2799423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
CAS514183-40-5
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
InChIInChI=1S/C16H18N2O4S/c19-13-9-12(15(20)18(13)10-5-2-1-3-6-10)23-14-11(16(21)22)7-4-8-17-14/h4,7-8,10,12H,1-3,5-6,9H2,(H,21,22)
InChIKeyJMXYACYSUYKSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 514183-40-5) – Structural Identity and Core Pharmacophore Profile for Targeted Procurement


2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 514183-40-5) is a thioether-linked nicotinic acid derivative incorporating a succinimide (2,5-dioxopyrrolidine) core with an N-cyclohexyl substituent . With a molecular formula of C16H18N2O4S and molecular weight of 334.39 g/mol, this compound belongs to a class of pyrrolidine-2,5-dione-based nicotinic acid analogs that have been investigated as nicotinic acid receptor agonists for dyslipidemia and metabolic disorders [1]. The N-cyclohexyl group on the succinimide ring represents a distinct steric and lipophilic modification within this chemotype, differentiating it from analogs bearing smaller alkyl or aromatic N-substituents. This structural feature modulates key physicochemical properties, including predicted logP and topological polar surface area, which influence target engagement and off-rate kinetics at nicotinic acid binding sites [2].

Why Generic Substitution of 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid Fails – N-Substituent-Driven Selectivity and Pharmacophore Integrity


Within the 2-((2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid chemotype, the N-substituent on the succinimide ring is a critical determinant of both target engagement and selectivity profile. Literature on closely related analogs demonstrates that even subtle N-substituent variation—from methyl to isopropyl to aryl groups—can dramatically alter biochemical activity. For example, the N-(4-iodo-2-methylphenyl) analog achieves 78.62% inhibition of threonyl-tRNA synthetase (ThrRS) at 0.1 mM, while other N-substituted variants in the same series show divergent enzyme inhibition profiles [1]. The cyclohexyl group in the target compound introduces a conformationally semi-rigid, lipophilic moiety that will influence receptor binding kinetics, metabolic stability, and off-target interactions differently than smaller alkyl (e.g., methyl, isopropyl) or planar aromatic N-substituents found in commercially available analogs . Generic interchange with any other N-substituted analog in this series therefore carries a high risk of producing non-reproducible biological results, especially in assays where steric bulk at the succinimide nitrogen directly governs pharmacophore-receptor complementarity.

Quantitative Differentiation Evidence for 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid – Comparator-Based Procurement Rationale


Physicochemical Differentiation: N-Cyclohexyl Substituent versus N-Methyl Analog – Predicted Lipophilicity and Steric Bulk

The N-cyclohexyl group of the target compound (CAS 514183-40-5) confers a significantly higher calculated logP and greater steric bulk compared to the N-methyl analog 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 526190-72-7, MW 266.28) . This difference directly impacts passive membrane permeability, plasma protein binding, and susceptibility to oxidative metabolism at the N-substituent. For researchers requiring a more lipophilic, metabolically stabilized probe within this chemotype, the cyclohexyl variant offers a quantifiably distinct physicochemical profile that cannot be achieved with the N-methyl or N-isopropyl congeners.

Lipophilicity LogP Drug-likeness N-substituent SAR

Enzyme Inhibition Class-Level Evidence: Succinimide-Thioether Nicotinic Acids as ThrRS Inhibitors – BRENDA Database Comparator

The BRENDA enzyme database documents that 2-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl]nicotinic acid—a close structural analog sharing the identical succinimide-thioether-nicotinic acid core—inhibits threonyl-tRNA synthetase (ThrRS, EC 6.1.1.3) from Staphylococcus aureus by 78.62% at 0.1 mM and reduces HEK-293 cell growth by 30% at the same concentration [1]. This establishes the chemotype as capable of engaging the ThrRS active site, a validated antibacterial target. While no head-to-head data exist for the target compound, its N-cyclohexyl variant is predicted to exhibit altered enzyme inhibition kinetics and selectivity relative to the N-(4-iodo-2-methylphenyl) analog due to differences in steric accommodation within the ThrRS binding pocket.

Threonyl-tRNA Synthetase ThrRS Antibacterial Enzyme Inhibition

Vasorelaxation and Antioxidant Activity: Thionicotinic Acid Chemotype Cross-Study Comparison Supporting Thioether Nicotinic Acid Procurement

A 2010 SAR study on thionicotinic acid derivatives demonstrated that 2-(1-adamantylthio)nicotinic acid (a structurally simplified analog lacking the succinimide ring but retaining the thioether-nicotinic acid motif) exhibits an ED50 of 21.3 nM for vasorelaxation in rat thoracic aorta and is the most potent antioxidant in the DPPH assay among the series tested [1]. This establishes that a bulky, lipophilic substituent attached via a thioether linkage to nicotinic acid can confer nanomolar potency in a tissue-level functional assay. The target compound combines this thioether-nicotinic acid pharmacophore with an N-cyclohexyl succinimide scaffold, offering a structurally more complex probe for dissecting whether the succinimide ring enhances or attenuates vasorelaxant activity relative to the simpler adamantylthio analog.

Vasorelaxation Antioxidant Thionicotinic acid DPPH assay

Nicotinic Acid Receptor Agonist Patent Context: Target Compound as an N-Cyclohexyl Variant Within a Merck-Disclosed Chemotype

Patent WO-2006124490-A2 (Merck Sharp & Dohme LLC) discloses a broad series of heterocyclic compounds as nicotinic acid receptor agonists for the treatment of dyslipidemia and metabolic syndrome [1]. The generic Markush structures encompass succinimide-containing scaffolds with variable N-substituents, including cycloalkyl groups. While the target compound is not explicitly exemplified in the patent's experimental section, its structural features (N-cyclohexyl succinimide, thioether-linked nicotinic acid) fall within the claimed chemical space. This patent-derived context provides a mechanistic anchor—GPR109A/HM74A agonism—that differentiates the target compound from nicotinic acid analogs developed for entirely different targets (e.g., antibacterial ThrRS inhibition). For procurement, this means the compound is most rationally deployed in assays probing lipid metabolism, adipocyte signaling, or vasodilatory flushing pathways.

Nicotinic acid receptor agonist Dyslipidemia GPR109A Patent landscape

Best-Fit Research and Industrial Application Scenarios for 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 514183-40-5)


N-Substituent SAR Probe for Nicotinic Acid Receptor Agonist Lead Optimization Programs

Based on the patent-disclosed nicotinic acid receptor agonist chemotype [1], the target compound serves as an N-cyclohexyl variant within a broader SAR matrix. Researchers investigating GPR109A/HM74A agonism can systematically compare the target compound's EC50 and binding affinity against N-methyl, N-isopropyl, N-phenyl, and N-benzyl analogs to quantify the contribution of cyclohexyl steric bulk and lipophilicity to receptor activation. This application is directly supported by the patent landscape evidence (Section 3, Evidence Item 4) and the physicochemical differentiation data (Section 3, Evidence Item 1).

Comparative ThrRS Inhibition Profiling to Map N-Substituent Effects on Antibacterial Target Engagement

The BRENDA-documented ThrRS inhibition by the N-(4-iodo-2-methylphenyl) analog (78.62% at 0.1 mM) [2] establishes the core scaffold's ability to engage this antibacterial target. The target compound enables direct head-to-head ThrRS inhibition assays to determine whether the N-cyclohexyl modification enhances, retains, or diminishes enzymatic inhibition relative to the aryl-substituted comparator. This application is most relevant for academic groups studying aminoacyl-tRNA synthetase inhibitors or industrial teams pursuing novel antibacterial chemotypes.

Thioether-Nicotinic Acid Pharmacophore Expansion for Vasorelaxant and Antioxidant Screening Cascades

Drawing from the cross-study evidence that 2-(1-adamantylthio)nicotinic acid achieves ED50 = 21.3 nM in rat aortic vasorelaxation assays [3], the target compound can be deployed in a tiered screening cascade: (1) in vitro DPPH/SOD antioxidant assays, (2) ex vivo aortic ring myography for vasorelaxation potency, and (3) comparative analysis against the adamantylthio analog to assess whether the succinimide ring augments or mitigates activity. This scenario leverages the structural homology established in Section 3, Evidence Item 3.

Physicochemical Probe for Membrane Permeability and Metabolic Stability Studies in the Succinimide-Thioether Series

The target compound's elevated molecular weight (334.39 vs. 266.28 for N-methyl analog) and predicted higher logP (Section 3, Evidence Item 1) make it a valuable probe for parallel artificial membrane permeability assays (PAMPA) and liver microsome stability comparisons. Researchers can quantify the impact of the N-cyclohexyl group on passive diffusion rates and CYP450-mediated degradation relative to smaller N-alkyl analogs, generating data directly applicable to lead optimization decisions.

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